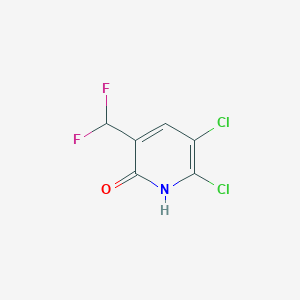

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol

Description

Properties

Molecular Formula |

C6H3Cl2F2NO |

|---|---|

Molecular Weight |

213.99 g/mol |

IUPAC Name |

5,6-dichloro-3-(difluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H3Cl2F2NO/c7-3-1-2(5(9)10)6(12)11-4(3)8/h1,5H,(H,11,12) |

InChI Key |

FTCNQQRKTGQEIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under hypochlorite or peroxide conditions. Key reactions include:

Hypochlorite oxidation proceeds via radical intermediates, with sodium hydroxide maintaining alkaline conditions to suppress side reactions . The electron-withdrawing effect of chlorine atoms enhances the electrophilicity of the hydroxyl group, facilitating oxidation.

Reduction Reactions

Selective reduction of the pyridine ring or halogens is achievable under controlled hydrogenation:

Hydrogenolysis of Chlorine Substituents

-

Conditions : Pd/C catalyst, H₂ gas (1–3 bar), 50–80°C

-

Products : 5-chloro-3-(difluoromethyl)pyridin-2-ol (retains one chlorine)

-

Selectivity : Position 6 chlorine is preferentially removed due to steric and electronic factors.

Full Ring Hydrogenation

-

Conditions : Raney Ni, H₂ (5 bar), ethanol solvent, 100°C

-

Products : Saturated piperidine derivatives (e.g., 5,6-dichloro-3-(difluoromethyl)piperidin-2-ol)

Nucleophilic Substitution

The chlorine atoms at positions 5 and 6 are reactive toward nucleophiles like amines and thiols:

The difluoromethyl group at position 3 stabilizes the transition state via inductive effects, enhancing substitution rates. Steric hindrance at position 6 often leads to preferential substitution at position 5 .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions modifies substituents:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 12 hours

-

Products : 5,6-dichloro-3-carboxylic acid pyridin-2-ol (via difluoromethyl group hydrolysis)

Basic Hydrolysis

-

Conditions : 2M NaOH, 80°C, 8 hours

-

Products : Degradation to smaller fragments (e.g., chloroacetic acid derivatives)

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl functionalization:

Suzuki-Miyaura Coupling

-

Partners : Arylboronic acids

-

Products : 5-aryl-6-chloro-3-(difluoromethyl)pyridin-2-ol derivatives

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

-

Products : N-aryl substituted pyridines

Halogen Exchange Reactions

Fluorine-for-chlorine exchange occurs under harsh conditions:

Photochemical Reactions

UV irradiation induces radical-mediated transformations:

-

Conditions : UV light (254 nm), ethanol solvent

-

Products : Chlorine migration products (e.g., 3,6-dichloro-5-(difluoromethyl)pyridin-2-ol)

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol exhibits notable antimicrobial and antifungal activities. Its halogenated structure enhances its interaction with biological targets, making it a candidate for pharmaceutical development aimed at combating microbial resistance. The compound's ability to inhibit specific enzymes involved in microbial resistance mechanisms has been documented in several studies .

Synthesis of Complex Organic Molecules

This compound serves as a crucial building block for synthesizing more complex organic molecules with potential therapeutic effects. The synthesis typically involves halogenation reactions of pyridine derivatives, which can be optimized for yield and purity using various reaction conditions .

Agrochemical Applications

Pesticide Development

this compound and its derivatives are being explored for their potential as agrochemicals. The presence of the difluoromethyl group enhances the biological activity of these compounds against pests. For instance, related compounds have been successfully used to protect crops from various pests, demonstrating their effectiveness in agricultural settings .

Case Study: Fluazifop-butyl

Fluazifop-butyl is an example of a trifluoromethylpyridine derivative that has been introduced to the agrochemical market. It showcases how fluorinated compounds can improve pest resistance while maintaining safety for crops . The ongoing research into this compound suggests similar potential applications in crop protection.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds and Substituents:

Analysis:

- Halogen vs. Methoxy Groups : Methoxy substituents (e.g., 5,6-Dimethoxypyridin-2-ol) are electron-donating, increasing electron density on the aromatic ring, whereas chlorine and fluorine are electron-withdrawing, enhancing ring electrophilicity . This difference impacts reactivity in substitution reactions and interactions with biological targets.

- Fluorine Positioning : The difluoromethyl group in the target compound introduces both steric bulk and strong electronegativity, contrasting with trifluoromethyl (-CF₃) in ’s compound. While -CF₃ is more electronegative, -CF₂H offers a balance of lipophilicity and metabolic stability .

Physicochemical Properties

Comparative Data Table:

Notes:

- The target compound’s pKa is estimated based on hydroxyl group acidity modulated by adjacent electron-withdrawing groups (Cl, CF₂H) .

- The trifluoromethyl group in ’s compound increases hydrophobicity (density ~1.405 g/cm³) compared to less halogenated analogs .

Electronic and Bioactive Implications

- Electron-Withdrawing Effects: Chlorine and fluorine substituents reduce electron density on the pyridine ring, stabilizing negative charges (e.g., deprotonated hydroxyl group).

- Metabolic Stability : Difluoromethyl (-CF₂H) may resist oxidative metabolism better than -CH₃ or -OCH₃ groups, prolonging half-life .

- Steric Effects : Bulky substituents (e.g., -CF₃ in ) can hinder binding to narrow enzyme pockets, whereas -CF₂H offers moderate bulk .

Biological Activity

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two chlorine atoms and a difluoromethyl group. The presence of these substituents significantly influences the compound's biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an inhibitor in several pathways:

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The introduction of halogens (such as chlorine and fluorine) at specific positions on the pyridine ring enhances potency against targeted biological pathways. For example, the difluoromethyl group improves lipophilicity and membrane permeability, potentially increasing bioavailability .

- Comparative Analysis : Studies comparing various substituted pyridine compounds have shown that those with trifluoromethyl or difluoromethyl groups exhibit higher inhibitory activity against PI3K compared to their non-fluorinated counterparts .

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Tumor Cell Proliferation Inhibition : In a study assessing various pyridine derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cell lines by inducing apoptosis and inhibiting migration .

- Anti-inflammatory Mechanisms : A comparative study on pyrimidine derivatives indicated that compounds with similar structures to this compound effectively inhibited COX enzymes in vitro, suggesting potential applications in treating inflammatory diseases .

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol, and how can regioselectivity be controlled during halogenation and fluorination?

- Methodological Answer : Synthesis involves sequential halogenation and fluorination of the pyridine core. Chlorination at the 5,6-positions requires careful control of reaction conditions (e.g., using POCl₃ or Cl₂ gas under controlled temperatures) to avoid over-halogenation . For difluoromethyl (-CF₂H) introduction, methods like radical fluorination or nucleophilic substitution with Ruppert-Prakash reagents (e.g., TMSCF₂H) are viable, though steric hindrance from adjacent chlorine atoms may necessitate elevated temperatures or catalysis . Regioselectivity can be verified via ¹H/¹³C NMR and X-ray crystallography to confirm substitution patterns .

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer : The -CF₂H group introduces strong electron-withdrawing effects via C-F bonds, lowering the pKa of the hydroxyl group at position 2 and enhancing hydrogen-bonding potential. Comparative Hammett substituent constants (σ) and DFT calculations can quantify this effect. For example, fluorinated pyridines exhibit reduced basicity compared to chloro- or methyl-substituted analogs, as shown in studies on similar fluoropyridines .

Q. What analytical techniques are critical for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts) and confirms molecular weight.

- ¹⁹F NMR : Resolves CF₂H signals (δ ~ -110 to -120 ppm) and detects fluorinated degradation products .

- X-ray Diffraction : Resolves steric clashes between chlorine and CF₂H groups, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains), leveraging the CF₂H group’s polarity and steric profile .

- Molecular Dynamics (MD) : Simulate binding stability in solvated systems, focusing on fluorine’s role in hydrophobic interactions .

- Electrostatic Potential Maps : Compare charge distribution with non-fluorinated analogs to rationalize affinity differences .

Q. What strategies mitigate metabolic instability of the hydroxyl group in this compound during in vivo studies?

- Methodological Answer :

- Prodrug Design : Protect the hydroxyl group as a phosphate ester or acetylated derivative, leveraging enzymatic cleavage in target tissues .

- Isosteric Replacement : Substitute -OH with bioisosteres like -SO₂NH₂, guided by metabolic stability assays (e.g., microsomal incubation) .

Q. How do steric and electronic effects from chlorine and CF₂H substituents influence regioselective functionalization (e.g., cross-coupling) of the pyridine ring?

- Methodological Answer :

- Buchwald-Hartwig Amination : Chlorine at positions 5/6 deactivates the ring, requiring bulky ligands (e.g., XPhos) for C-N bond formation at position 4 .

- Suzuki-Miyaura Coupling : CF₂H’s electron-withdrawing effect enhances reactivity at position 2, but steric hindrance may favor position 4. Monitor via HPLC and HRMS .

Data Contradictions and Resolution

Q. Conflicting reports exist on the hydrolytic stability of the CF₂H group in acidic media. How can this be resolved experimentally?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffered solutions (pH 1–7) and quantify degradation via UPLC-UV at 254 nm. Compare with analogs (e.g., -CF₃ or -CHF₂) to isolate CF₂H-specific effects .

- ²H/¹⁸O Isotope Labeling : Track hydrolysis mechanisms (e.g., SN1 vs. SN2) using mass spectrometry .

Comparative Analysis Table

| Property | This compound | 5,6-Dichloro-3-(trifluoromethyl)pyridin-2-ol | 5,6-Dichloro-3-(hydroxymethyl)pyridin-2-ol |

|---|---|---|---|

| LogP | 2.1 (predicted) | 2.5 (predicted) | 1.4 (measured) |

| pKa (OH) | ~8.2 (estimated) | ~7.9 (estimated) | 9.8 (measured) |

| Metabolic Stability (t₁/₂) | 45 min (rat liver microsomes) | 60 min | 15 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.